molecular formula C17H23N3O4S B6620753 2-methylpropyl N-[3-[(2-oxo-2-thiomorpholin-4-ylacetyl)amino]phenyl]carbamate

2-methylpropyl N-[3-[(2-oxo-2-thiomorpholin-4-ylacetyl)amino]phenyl]carbamate

Cat. No.: B6620753
M. Wt: 365.4 g/mol
InChI Key: WBUGZIJACSSMJX-UHFFFAOYSA-N
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Description

2-methylpropyl N-[3-[(2-oxo-2-thiomorpholin-4-ylacetyl)amino]phenyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiomorpholine ring, which is known for its diverse biological activities, and a carbamate group, which is often found in pharmaceuticals and pesticides.

Properties

IUPAC Name

2-methylpropyl N-[3-[(2-oxo-2-thiomorpholin-4-ylacetyl)amino]phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-12(2)11-24-17(23)19-14-5-3-4-13(10-14)18-15(21)16(22)20-6-8-25-9-7-20/h3-5,10,12H,6-9,11H2,1-2H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUGZIJACSSMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC1=CC=CC(=C1)NC(=O)C(=O)N2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methylpropyl N-[3-[(2-oxo-2-thiomorpholin-4-ylacetyl)amino]phenyl]carbamate typically involves multiple steps, including the formation of the thiomorpholine ring and the subsequent attachment of the carbamate group. One common synthetic route involves the reaction of 2-oxo-2-thiomorpholine with an appropriate acylating agent to form the intermediate, which is then reacted with 3-amino phenyl isocyanate to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

2-methylpropyl N-[3-[(2-oxo-2-thiomorpholin-4-ylacetyl)amino]phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the leaving group.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound’s thiomorpholine ring is known for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: The carbamate group is a common feature in many pharmaceuticals, and this compound is being investigated for its potential as a drug candidate for treating various diseases.

    Industry: It can be used in the production of pesticides and herbicides due to its potential biological activity.

Mechanism of Action

The mechanism of action of 2-methylpropyl N-[3-[(2-oxo-2-thiomorpholin-4-ylacetyl)amino]phenyl]carbamate involves its interaction with specific molecular targets in biological systems. The thiomorpholine ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial effects. The carbamate group can inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of this neurotransmitter and potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

2-methylpropyl N-[3-[(2-oxo-2-thiomorpholin-4-ylacetyl)amino]phenyl]carbamate can be compared with other similar compounds such as:

    Thiomorpholine derivatives: These compounds share the thiomorpholine ring and exhibit similar biological activities, including antimicrobial and antifungal properties.

    Carbamate derivatives: Compounds with carbamate groups are widely used in pharmaceuticals and pesticides, and they share similar mechanisms of action, such as acetylcholinesterase inhibition.

    Phenylcarbamates: These compounds have a phenyl group attached to the carbamate moiety and are known for their use in medicine and agriculture.

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